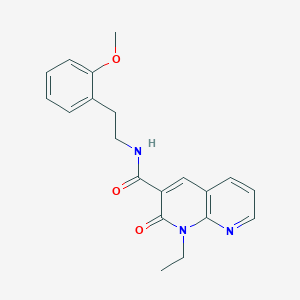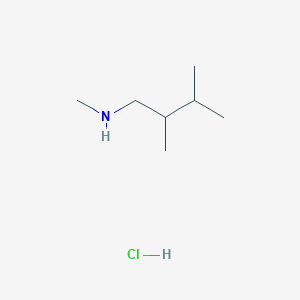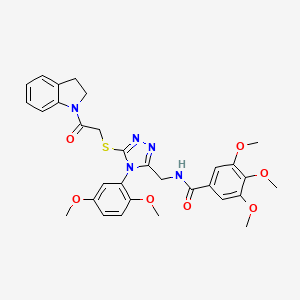
1-ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Alkylation reactions using ethyl halides under basic conditions.
Attachment of the 2-Methoxyphenethyl Group:
- Nucleophilic substitution reactions where the 2-methoxyphenethylamine is introduced.
Formation of the Carboxamide Group:
- Amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for therapeutic uses, particularly in the treatment of diseases where naphthyridine derivatives have shown efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Naphthyridine Core:
- Starting from a suitable precursor such as 2-aminonicotinic acid.
- Cyclization reactions to form the naphthyridine ring system.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols under appropriate conditions (acidic, basic, or neutral).
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halides or amines.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
1-Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the 2-methoxyphenethyl group, potentially altering its biological activity.
Naphthyridine-3-carboxamide derivatives: Variations in the substituents on the naphthyridine core can lead to differences in chemical and biological properties.
Uniqueness:
- The presence of the 2-methoxyphenethyl group may confer unique biological activities or enhance the compound’s efficacy in certain applications.
- The specific combination of functional groups in this compound may result in distinct interactions with molecular targets compared to other naphthyridine derivatives.
This detailed overview provides a comprehensive understanding of 1-ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-23-18-15(8-6-11-21-18)13-16(20(23)25)19(24)22-12-10-14-7-4-5-9-17(14)26-2/h4-9,11,13H,3,10,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPRCEYHQPJIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)


![4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B2700054.png)

![N-[(furan-2-yl)methyl]-3-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2700056.png)
![N-[(oxolan-2-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2700058.png)
![4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2700059.png)
![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2700063.png)
![(Z)-2-Cyano-N-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2700070.png)
